molecular formula C25H32ClNO3 B1260775 (4-(8-(Allyl(methyl)amino)octyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone

(4-(8-(Allyl(methyl)amino)octyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone

Cat. No.: B1260775
M. Wt: 430 g/mol
InChI Key: VDHMIZYHVAARKA-UHFFFAOYSA-N
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Description

(4-(8-(Allyl(methyl)amino)octyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C25H32ClNO3 and its molecular weight is 430 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H32ClNO3

Molecular Weight

430 g/mol

IUPAC Name

(4-chlorophenyl)-[2-hydroxy-4-[8-[methyl(prop-2-enyl)amino]octoxy]phenyl]methanone

InChI

InChI=1S/C25H32ClNO3/c1-3-16-27(2)17-8-6-4-5-7-9-18-30-22-14-15-23(24(28)19-22)25(29)20-10-12-21(26)13-11-20/h3,10-15,19,28H,1,4-9,16-18H2,2H3

InChI Key

VDHMIZYHVAARKA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O)CC=C

Synonyms

allylaminomethanone-A

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chlorobenzoyl chloride (1.0 g, 5.8 mmol) and 1,3-dimethoxybenzene (788.5 mg, 5.8 mmol) in CH2Cl2 (150 mL) at 0° C. was added AlCl3 (841.5 mg, 6.4 mmol). The reaction mixture was warmed to room temperature. After 12h the reaction mixture was poured into aq. NaHCO3 and extracted with CH2Cl2 (twice). The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo to provide a 1:1 mixture of(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone and (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone. Purification by silica gel chromatography provided methoxyphenyl)methanone (650 mg, 2.5 mmol) and (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone(700 mg, 2.5 mmol). The combined molecules (2.7 g) were dissolved in AcOH (50 mL) and 49% HBr (50 mL) was added. After 12h at 90° C. all volatiles were evaporated in vaccuo to afford (4-chlorophenyl)(2,4-dihydroxyphenyl)methanone in quantitative yield. Without purification this was subjected to alkylation with 1,8-dibromooctane (4.0 g, 14.7 mmol) and K2CO3 (2.0 g, 14.7 mmol) in DMF (50 mL). After 12 h the reaction mixture was diluted with water (150 mL) and the water phase was extracted with EtOAc (twice). The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vaccuo to give the crude product. Purification by silica gel chromatography provided (4-(8-bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone(1.9 g, 4.4 mmol). To a stirred solution of (4-(8-bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone (1.9 g, 4.4 mmol) in THF (25 mL) was added N-methylprop-2-en-1-amine (938.1 mg, 13.2 mmol) and NaHCO3 (13.2 mmol). After 36h at room temperature the reaction mixture was filtered through a glass-filter. The filtrate was evaporated in vaccuo. Purification by silica gel chromatography provided (4-(8-(allyl(methyl)amino)octyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone (1.8 g, 1.9 mmol); 1H-NMR (300 MHz, CDCl3) 12.6 ppm (s, 1H) , 7.64 (d, J=9.6 Hz, 2H), 7.60-7.48 (m, 3H), 6.59 ( s, 1H), 6.45 (d, J=9.6 Hz, 1H), 6.05-5.84 (m, 1H), 5.39-5.12 (m, 2H), 4.05 (t, J=7.7 Hz, 2H), 3.21-2.99 (m, 2H), 2.51-2.11 (m, 7H), 1.92-1.80 (m, 2H), 1.79-1.21(m, 8H); 13C-NMR (75 MHz, CDCl3) 196.3 ppm, 162.5, 138.1, 137.8, 134.2, 132.3, 131.7, 128.5, 110.9, 101.8, 68,8, 60.4, 57.0. 43.8, 29.6, 29.3, 27.3, 28.1; ESI-MS calcd for C25H33ClNO3 [M+H+]: 430.2. found 430.2.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
938.1 mg
Type
reactant
Reaction Step One
Quantity
13.2 mmol
Type
reactant
Reaction Step One

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